molecular formula C6H7NO3S B173171 Phenyl sulfamate CAS No. 19792-91-7

Phenyl sulfamate

Cat. No. B173171
Key on ui cas rn: 19792-91-7
M. Wt: 173.19 g/mol
InChI Key: XOIYZMDJFLKIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05192785

Procedure details

The 2-(benzyloxycarbonylaminosulfonyloxy)benzoic acid benzyl ester sodium salt prepared above, [35.3 g (0.076 mole)] was suspended in 500 ml of methanol was mixed with 6.2 ml of concentrated hydrochloric acid and 2 g of 5% palladium on carbon wetted with 50 ml methanol. The mixture was hydrogenated with hydrogen gas for 4 hr and filtered. The filtrate was concentrated to an oil. The oil was suspended in THF and filtered to remove some solids. The clear filtrate was concentrated and mixed with 1,1,1-trichloroethanol to precipitate the product as 8.82 g of light purple solid obtained after filtration. The purple solid was dissolved in THF and the solution was treated with charcoal, filtered and concentrated. The solid was recrystallized from 1,1,1-trichloroethane to give 6.5 g of white solid (39%), mp 139°-140° C.
Name
2-(benzyloxycarbonylaminosulfonyloxy)benzoic acid benzyl ester sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
39%

Identifiers

REACTION_CXSMILES
[Na].C(OC(=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[O:17][S:18]([NH:21]C(OCC1C=CC=CC=1)=O)(=[O:20])=[O:19])C1C=CC=CC=1.Cl.[H][H]>CO.[Pd]>[C:12]1([O:17][S:18](=[O:19])(=[O:20])[NH2:21])[CH:11]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1,^1:0|

Inputs

Step One
Name
2-(benzyloxycarbonylaminosulfonyloxy)benzoic acid benzyl ester sodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].C(C1=CC=CC=C1)OC(C1=C(C=CC=C1)OS(=O)(=O)NC(=O)OCC1=CC=CC=C1)=O
Step Two
Name
Quantity
6.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to an oil
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove some solids
CONCENTRATION
Type
CONCENTRATION
Details
The clear filtrate was concentrated
ADDITION
Type
ADDITION
Details
mixed with 1,1,1-trichloroethanol
CUSTOM
Type
CUSTOM
Details
to precipitate the product as 8.82 g of light purple solid
CUSTOM
Type
CUSTOM
Details
obtained
FILTRATION
Type
FILTRATION
Details
after filtration
DISSOLUTION
Type
DISSOLUTION
Details
The purple solid was dissolved in THF
ADDITION
Type
ADDITION
Details
the solution was treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from 1,1,1-trichloroethane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OS(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.